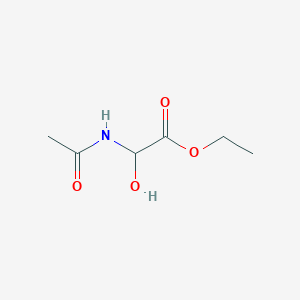

Ethyl 2-acetamido-2-hydroxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetamido-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-11-6(10)5(9)7-4(2)8/h5,9H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASGMORZQKFZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Ethyl 2 Acetamido 2 Hydroxyacetate

Direct Synthesis Routes

Direct synthesis methods offer a straightforward approach to producing Ethyl 2-acetamido-2-hydroxyacetate. A key method involves the nucleophilic addition of acetamide (B32628) to ethyl glyoxalate.

Nucleophilic Addition Reactions: Acetamide with Ethyl Glyoxalate

The direct synthesis of this compound can be achieved through the nucleophilic addition reaction between acetamide and ethyl glyoxalate. google.com In a typical procedure, acetamide and ethyl glyoxalate (often as a 50% solution in toluene) are reacted in a suitable solvent like toluene (B28343). google.com The reaction involves the attack of the nitrogen atom of acetamide on the electrophilic carbonyl carbon of ethyl glyoxalate.

This reaction is a fundamental transformation that forms the basis for producing the target compound and can be represented by the following general scheme:

Scheme 1: Nucleophilic Addition of Acetamide to Ethyl Glyoxalate

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and solvent.

For instance, one documented procedure involves reacting acetamide with a 50% solution of ethyl glyoxalate in toluene. The mixture is heated at 80°C for 35 hours, followed by an additional 27 hours at 60°C. google.com This specific temperature profile suggests that an initial higher temperature may be necessary to overcome the activation energy of the reaction, while a subsequent lower temperature phase could favor product stability and precipitation, leading to a high molar yield of 87%. google.com

Another approach involves reacting the starting materials at a constant temperature of 28°C for an extended period of 74 hours. google.com The choice of solvent can also significantly impact the reaction outcome. While toluene is a common choice, other solvents like acetone (B3395972) have also been employed. google.com The reaction time can vary widely, from as short as 30 minutes to as long as 144 hours, depending on the specific conditions and desired conversion. google.com

Table 1: Optimization of Direct Synthesis of this compound

| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetamide, Ethyl Glyoxalate (50% in Toluene) | Toluene | 80, then 60 | 35, then 27 | 87 |

| 2 | Urea, Ethyl Glyoxalate (50% in Toluene) | Acetone | 28 | 144 | 69.5 |

This table presents data from different synthesis variations to illustrate the impact of reaction conditions on yield.

Chiral Synthesis and Stereocontrol Strategies

The development of chiral analogs of this compound is of significant interest, necessitating synthetic methods that allow for precise control over stereochemistry.

Asymmetric Catalysis in the Synthesis of Chiral Analogues

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound and its derivatives, chiral catalysts can be employed to favor the formation of one enantiomer over the other. google.com While direct asymmetric synthesis of this compound itself is not extensively detailed in the provided results, the principles of asymmetric catalysis are applied to its subsequent reactions. For example, chiral catalysts are used in reactions where this compound acts as a precursor for more complex chiral molecules. google.com

Utilization of Chiral Catalysts and Chiral Acids (e.g., Chiral Phosphoric Acids)

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide range of enantioselective transformations. elsevierpure.com These axially chiral Brønsted acids can create a chiral environment that directs the stereochemical outcome of a reaction. elsevierpure.combeilstein-journals.org

In the synthesis of chiral compounds derived from this compound, chiral phosphoric acids have been successfully utilized. google.com For example, in a reaction involving this compound and phenol, a chiral phosphoric acid catalyst was used to produce a chiral p-hydroxyphenylglycine derivative with a significant yield and enantiomeric excess. google.com The choice of the specific chiral phosphoric acid, often bearing bulky aromatic groups, is critical in achieving high stereoselectivity. google.com Other chiral acids, such as D-tartaric acid, L-tartaric acid, and L-proline, can also be employed to influence the stereochemical course of reactions involving this compound. google.com

Table 2: Application of Chiral Phosphoric Acids in Reactions of this compound

| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| 1 | This compound, Phenol | Chiral Phosphoric Acid | Acetonitrile | 81 | 34 | 62 |

This table highlights the use of a chiral catalyst in a subsequent reaction of the title compound.

Preparation of Structural Analogues and Derivatives of this compound

The preparation of analogues of this compound involves a variety of synthetic strategies that allow for systematic modifications of its core structure. These approaches are crucial for developing a comprehensive understanding of how different structural features influence the compound's properties and reactivity.

Amide Moiety Modifications (e.g., Benzamido, Propionamido, Cinnamamido Derivatives)

Modifications to the amide moiety of this compound are commonly achieved by reacting ethyl glyoxalate with a variety of amides. This approach allows for the introduction of a wide range of acyl groups, leading to the formation of derivatives with diverse steric and electronic properties.

The general synthesis involves the condensation of an appropriate amide with ethyl glyoxalate. For instance, the reaction of benzamide (B126) with ethyl glyoxalate yields ethyl 2-benzamido-2-hydroxyacetate. Current time information in Bangalore, IN. Similarly, using propionamide (B166681) or cinnamamide (B152044) leads to the formation of ethyl 2-propionamido-2-hydroxyacetate and ethyl 2-cinnamamido-2-hydroxyacetate, respectively. Current time information in Bangalore, IN. These reactions are often carried out under mild conditions and can provide high yields of the desired products. The resulting derivatives serve as valuable intermediates for further synthetic transformations.

| Derivative Name | Starting Amide | Yield (%) | Reference |

| Ethyl 2-benzamido-2-hydroxyacetate | Benzamide | 98 | Current time information in Bangalore, IN. |

| Ethyl 2-propionamido-2-hydroxyacetate | Propanamide | Not specified | Current time information in Bangalore, IN. |

| Ethyl 2-cinnamamido-2-hydroxyacetate | Cinnamamide | 95 | Current time information in Bangalore, IN. |

Hydroxyl Group Derivatization Strategies

The hydroxyl group of this compound is a key site for derivatization, enabling the introduction of various functional groups that can modulate the molecule's properties. Several strategies have been developed to activate and substitute this hydroxyl group.

One common strategy involves the conversion of the hydroxyl group into a good leaving group. For example, treatment of ethyl 2-acylamino-2-hydroxyacetates with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom, affording the corresponding α-chloroglycinates. Current time information in Bangalore, IN.nih.gov These chloro derivatives are highly reactive intermediates that can be used in subsequent nucleophilic substitution reactions. Current time information in Bangalore, IN.nih.gov

Another effective approach is the transformation of the hydroxyl group into a trichloroacetimidate (B1259523) or an acetate (B1210297). biosynth.com These groups also serve as excellent leaving groups, facilitating their displacement by a variety of nucleophiles, including alcohols. This method provides a versatile route to a range of O-substituted derivatives. biosynth.com The choice of derivatization strategy often depends on the desired final product and the compatibility of the reagents with other functional groups in the molecule.

| Derivatization Strategy | Reagent | Intermediate Formed | Subsequent Reactions | Reference |

| Chlorination | Thionyl chloride | α-Chloroglycinate | Nucleophilic substitution | Current time information in Bangalore, IN.nih.gov |

| Trichloroacetimidate formation | Trichloroacetonitrile | Trichloroacetimidate | Nucleophilic substitution with alcohols | biosynth.com |

| Acetylation | Acetic anhydride (B1165640) | Acetate | Nucleophilic substitution with alcohols | biosynth.com |

Ester Group Variations for Novel Analogues

Varying the ester group of 2-acetamido-2-hydroxyacetic acid provides another avenue for creating novel analogues with modified pharmacokinetic and pharmacodynamic profiles. The ethyl ester is common, but other alkyl or aryl esters can be synthesized to alter properties such as solubility and metabolic stability.

The synthesis of these analogues can be achieved by employing different alcohols during the initial esterification process. For instance, using methanol (B129727) or benzyl (B1604629) alcohol instead of ethanol (B145695) would lead to the formation of mthis compound and benzyl 2-acetamido-2-hydroxyacetate, respectively. While direct synthetic reports for these specific acetamido derivatives are not always readily available, the synthesis of related hydroxyacetates like methyl 2-hydroxyacetate, tert-butyl 2-hydroxyacetate, and benzyl glycolate (B3277807) (benzyl 2-hydroxyacetate) is well-documented. biosynth.comchemicalbook.comsynblock.com

A general method for the preparation of various esters involves the reaction of carboxylic acid salts with alkyl halides, which can be applied to N-protected amino acids. google.com This suggests that the sodium salt of 2-acetamido-2-hydroxyacetic acid could be reacted with different alkyl halides (e.g., methyl iodide, benzyl bromide) to yield the corresponding esters. Transesterification of the ethyl ester in the presence of an appropriate alcohol and a catalyst is another viable synthetic route.

| Ester Analogue | Corresponding Alcohol | Potential Synthetic Method | Reference |

| Mthis compound | Methanol | Direct esterification or transesterification | researchgate.netresearchgate.net |

| Benzyl 2-acetamido-2-hydroxyacetate | Benzyl alcohol | Direct esterification or transesterification | chemicalbook.comnih.gov |

| tert-Butyl 2-acetamido-2-hydroxyacetate | tert-Butanol | Direct esterification or transesterification | biosynth.comgoogle.com |

Chemical Transformations and Reaction Mechanisms of Ethyl 2 Acetamido 2 Hydroxyacetate and Its Analogues

Reactions Involving the Hydroxyl Group

The hydroxyl group in ethyl 2-acetamido-2-hydroxyacetate is a primary site for several important chemical modifications, including substitution, etherification, esterification, and oxidation.

A significant substitution reaction of this compound and its analogues is the conversion of the hydroxyl group to a halogen, yielding α-haloglycinates. These halogenated products are valuable intermediates in the synthesis of various organic compounds, including non-proteinogenic α-amino acids. nih.gov

The halogenation of α-hydroxyglycinates, such as this compound, can be effectively achieved using thionyl chloride (SOCl₂). In this reaction, the hydroxyl group is replaced by a chlorine atom to form the corresponding α-chloroglycinate. core.ac.uk For instance, the reaction of ethyl 2-benzamido-2-hydroxyacetate with thionyl chloride in dry dichloromethane (B109758) (DCM) under a nitrogen atmosphere yields ethyl 2-benzamido-2-chloroacetate. core.ac.uk

A general procedure for this transformation involves the dropwise addition of thionyl chloride to a suspension of the hydroxyglycinate in a suitable solvent like dry DCM. core.ac.uk This method has been successfully applied to a range of N-acyl-α-hydroxyglycinates, demonstrating its utility in preparing various α-chloroglycinate derivatives. core.ac.uk

Table 1: Synthesis of α-Chloroglycinates from α-Hydroxyglycinates

| Starting Material (α-Hydroxyglycinate) | Product (α-Chloroglycinate) | Reagent and Conditions |

| Ethyl 2-benzamido-2-hydroxyacetate | Ethyl 2-benzamido-2-chloroacetate | Thionyl chloride, dry DCM, nitrogen atmosphere |

| Ethyl 2-(2-(benzo core.ac.uklvhn.orgdioxol-5-yl)acetamido)-2-hydroxyacetate | Ethyl 2-(2-(benzo core.ac.uklvhn.orgdioxol-5-yl)acetamido)-2-chloroacetate | Thionyl chloride, dry DCM, nitrogen atmosphere |

| Ethyl 2-hydroxy-2-propanamidoacetate | Ethyl 2-chloro-2-propanamidoacetate | Thionyl chloride, dry DCM, nitrogen atmosphere |

| Ethyl 2-cinnamamido-2-hydroxyacetate | Ethyl 2-cinnamamido-2-chloroacetate | Thionyl chloride, dry DCM, nitrogen atmosphere |

This data is based on a general procedure for the synthesis of α-chloroglycinates. core.ac.uk

The mechanism of this reaction likely involves the initial formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the displacement of the chlorosulfite group and the formation of the α-chloro product. The stability of the hydroxyl group as a leaving group is enhanced by its protonation or conversion to a better leaving group by the reagent. researchgate.net

The hydroxyl group of this compound can also undergo etherification and esterification reactions, which are common transformations for alcohols.

Etherification involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group. This can typically be achieved under basic conditions by deprotonating the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed condensation with another alcohol can also lead to ether formation, though this is less common for this type of substrate.

Esterification of the hydroxyl group can be accomplished by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640), in the presence of an acid or base catalyst. For example, the reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is a reversible process. dtic.mil To drive the reaction towards the product, an excess of one of the reactants or the removal of water is often employed. nih.gov

The secondary hydroxyl group in this compound can be oxidized to a ketone functionality. The choice of oxidizing agent is crucial to ensure selectivity and avoid over-oxidation or side reactions with the other functional groups present in the molecule.

Mild oxidizing agents are generally preferred for this transformation. Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine). More recently, catalytic methods using transition metals have also been developed for such oxidations.

The mechanism of oxidation will depend on the specific reagent used. For instance, with chromate-based reagents like PCC, the reaction proceeds through the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often involving a base, leads to the formation of the ketone and a reduced chromium species. In Swern oxidation, an alkoxysulfonium salt is formed, which then undergoes an intramolecular elimination to produce the ketone.

Reactions Involving the Amide and Ester Functionalities

The amide and ester groups of this compound also exhibit characteristic reactivities, including hydrolysis and modifications.

The amide functionality in this compound is generally stable but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. nih.gov

Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid. researchgate.net The mechanism begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. sigmaaldrich.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine as a good leaving group (in its protonated form) result in the formation of the carboxylic acid and an ammonium (B1175870) salt. sigmaaldrich.com

Base-catalyzed hydrolysis involves heating the amide with a strong base like sodium hydroxide (B78521). researchgate.net The hydroxide ion acts as a nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate expels the amide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to give a carboxylate salt and ammonia (B1221849) or an amine. lvhn.org

Modifications of the amide group, beyond hydrolysis, can be challenging due to its relative stability. However, under specific conditions, the N-H bond can be deprotonated and the resulting anion can be alkylated. Reduction of the amide to an amine is also a possible transformation, typically requiring strong reducing agents like lithium aluminum hydride (LiAlH₄).

The ethyl ester group of the molecule can undergo both transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. science.gov This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, activating the carbonyl group for nucleophilic attack by an alcohol molecule. science.gov In a base-catalyzed transesterification, an alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. science.gov To favor the formation of the desired product, the alcohol used for the exchange is often employed as the solvent. science.gov

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. masterorganicchemistry.com Similar to amide hydrolysis, this can be achieved under either acidic or basic conditions.

Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst.

Base-catalyzed ester hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. masterorganicchemistry.com It involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt and an alcohol. masterorganicchemistry.com

Table 2: General Hydrolysis Pathways for this compound

| Functional Group | Condition | Products |

| Amide | Acidic Hydrolysis (e.g., HCl, heat) | 2-hydroxy-2-aminoacetic acid (or its salt) and acetic acid |

| Amide | Basic Hydrolysis (e.g., NaOH, heat) | Salt of 2-hydroxy-2-aminoacetic acid and sodium acetate |

| Ester | Acidic Hydrolysis (e.g., H₂SO₄, water, heat) | 2-acetamido-2-hydroxyacetic acid and ethanol (B145695) |

| Ester | Basic Hydrolysis (e.g., NaOH, water, heat) | Sodium 2-acetamido-2-hydroxyacetate and ethanol |

Carbon-Carbon Bond Forming Reactions

The α-carbon of this compound and its analogues serves as a key center for the formation of new carbon-carbon bonds. This reactivity is harnessed in various transformations, including classical electrophilic aromatic substitutions and modern radical-based methods.

Friedel-Crafts Type Reactions with Aromatic Substrates

This compound can function as a precursor to an electrophilic species suitable for Friedel-Crafts type reactions with electron-rich aromatic and heteroaromatic substrates. While direct reactions with the hydroxyacetate are not extensively documented, the underlying mechanism is analogous to the well-established reactions of related N-acyl-α-amino acid derivatives. The key step involves the in-situ generation of a reactive N-acyliminium ion intermediate.

The reaction is typically promoted by a Lewis acid or a strong Brønsted acid, which facilitates the elimination of the hydroxyl group as a water molecule. The resulting N-acyliminium ion is a potent electrophile that readily attacks the aromatic ring, leading to the formation of a new carbon-carbon bond and yielding α-acetamido-α-arylacetate derivatives. These products are valuable precursors for the synthesis of non-proteinogenic α-arylglycines.

A general mechanism for this transformation is as follows:

Activation of the Hydroxyl Group: The Lewis acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) coordinates to the hydroxyl oxygen of this compound.

Formation of the N-Acyliminium Ion: The activated hydroxyl group is eliminated as water, generating a resonance-stabilized N-acyliminium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the iminium ion.

Rearomatization: A proton is lost from the aromatic ring, restoring its aromaticity and yielding the final C-arylated product.

This methodology is particularly effective with activated arenes such as phenols, anilines, and heterocycles like indoles and pyrroles. The reaction conditions can be tuned by the choice of Lewis acid and solvent to optimize the yield and selectivity. A related three-component reaction involving an amide, a glyoxylic acid derivative (akin to the core of the title compound), and an arene, catalyzed by environmentally benign iron or bismuth salts, also provides an atom-economic approach to α-arylglycines frontiersin.org.

| Lewis Acid Catalyst | Aromatic Substrate | Product Type |

|---|---|---|

| BF₃·OEt₂ | Indole | α-(Indol-3-yl)glycine derivative |

| SnCl₄ | Anisole | α-(4-Methoxyphenyl)glycine derivative |

| FeCl₃ | Benzene | α-Phenylglycine derivative |

| Bi(OTf)₃ | Thiophene | α-(Thiophen-2-yl)glycine derivative |

Radical and Photoredox Catalyzed Transformations

Modern synthetic methods, particularly those involving visible-light photoredox catalysis, have opened new avenues for the functionalization of α-amino acid derivatives. These approaches allow for the generation of α-amino radicals from precursors like this compound under mild conditions. The general strategy involves the conversion of the parent compound into a redox-active species that can undergo single-electron transfer (SET).

One common pathway is the decarboxylative functionalization of the corresponding carboxylic acid (N-acetyl-α-hydroxyglycine). In this process, visible light and a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) are used to generate an α-acetamido radical via oxidative decarboxylation. This radical can then participate in various carbon-carbon bond-forming reactions.

Alternatively, the α-acetamido radical can be generated from the ethyl ester derivative through other photoredox-mediated pathways, although this is less common than decarboxylation. Once formed, this key radical intermediate can engage in several transformations:

Giese-type Additions: The radical can add to electron-deficient alkenes, forming a new C-C bond.

Vinylation: Photoredox-generated α-amino radicals can react with vinyl sulfones, leading to the formation of allylic amines after β-sulfone elimination researchgate.net.

Coupling with other Radicals: The α-amino radical can couple with other photochemically generated radicals.

These photoredox methods are characterized by their mild reaction conditions, high functional group tolerance, and the ability to avoid harsh reagents. They represent a powerful and sustainable alternative to traditional methods for the synthesis of complex amino acid derivatives. For instance, the union of vinyl sulfones with photoredox-generated α-amino radicals allows for direct C-H vinylations of N-aryl tertiary amines and decarboxylative vinylations of N-Boc α-amino acids, yielding diverse allylic amines researchgate.net.

Cyclization and Heterocycle Formation

The bifunctional nature of this compound and its derivatives makes them valuable synthons for the construction of various heterocyclic systems.

Hantzsch Thiazole (B1198619) Synthesis via α-Chloroglycinate Intermediates

A significant application of this compound analogues is in the synthesis of 5-acylamino-1,3-thiazoles via a modified Hantzsch thiazole synthesis. This process involves a two-step sequence starting with the conversion of the α-hydroxyglycinate to a more reactive α-chloroglycinate intermediate.

Step 1: Formation of the α-Chloroglycinate

The hydroxyl group of the starting material, such as ethyl 2-benzamido-2-hydroxyacetate, is readily displaced by a chlorine atom. This transformation is typically achieved by treating the α-hydroxyglycinate with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane (DCM) researchgate.net. The reaction proceeds smoothly to give the corresponding ethyl 2-acetamido-2-chloroacetate derivative in high yield.

| Starting α-Hydroxyglycinate (Acyl Group) | Reagent | Product α-Chloroglycinate | Yield (%) |

|---|---|---|---|

| Benzamido | SOCl₂ in DCM | Ethyl 2-benzamido-2-chloroacetate | 99 |

| 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)acetamido | SOCl₂ in DCM | Ethyl 2-(2-(benzo[d] researchgate.netnih.govdioxol-5-yl)acetamido)-2-chloroacetate | 99 |

| Propanamido | SOCl₂ in DCM | Ethyl 2-chloro-2-propanamidoacetate | 99 |

| Cinnamamido | SOCl₂ in DCM | Ethyl 2-chloro-2-cinnamamidoacetate | 99 |

Step 2: Hantzsch Cyclization

The resulting α-chloroglycinate is a potent electrophile and a key substrate for the Hantzsch synthesis. It reacts readily with a thioamide or thiourea (B124793) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature researchgate.net. The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the chloroglycinate, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the thioamide nitrogen onto the ester carbonyl, followed by dehydration to form the aromatic thiazole ring nih.gov. This catalyst-free method provides a direct and efficient route to polysubstituted 5-acylamino-1,3-thiazoles, which are important scaffolds in medicinal chemistry researchgate.net.

Other Ring-Closing Reactions

Beyond the Hantzsch synthesis, the reactive functionalities in this compound and its derivatives can be exploited in other ring-closing reactions. While specific examples for the title compound are limited, analogous reactions of related structures suggest potential pathways.

One possibility is the formation of oxazolidinone derivatives. Under certain conditions, the acetamido group and the hydroxyl group could potentially cyclize. For example, treatment with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a 5-ethoxycarbonyl-5-methyl-oxazolidin-2-one, although this would require the participation of the acetyl methyl group, which is unlikely. A more plausible cyclization would involve the N-H and O-H groups to form a five-membered ring, such as an oxazoline (B21484) derivative, though this is more typical for β-amino alcohols.

Another potential transformation involves intramolecular acyl migration. In molecules containing both hydroxyl and N-acyl groups, such as serine or threonine residues in peptides, N-to-O or O-to-N acyl migrations can occur, typically through a five-membered ring intermediate under acidic or basic conditions researchgate.netnih.gov. This reversible reaction converts an amide bond into an ester bond and vice versa. While not a permanent heterocycle formation, it proceeds through a cyclic intermediate and is a key reaction in peptide chemistry and the design of water-soluble prodrugs nih.gov. For this compound, an N-to-O acyl migration under acidic conditions could transiently form a cyclic orthoester-like intermediate.

Furthermore, if the N-acyl group is appropriately functionalized, intramolecular cyclizations can lead to a variety of heterocyclic structures. For instance, if the N-acyl group contains a nucleophilic moiety, it could attack the electrophilic α-carbon after activation of the hydroxyl group.

Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Ethyl 2-acetamido-2-hydroxyacetate. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms (protons) present in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments within the molecule.

For the ethyl group, a triplet signal would be anticipated for the methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ethyl group would, in turn, appear as a quartet due to coupling with the methyl protons. The acetamido group's methyl protons would likely present as a singlet, as they are not adjacent to any other protons. The methine proton (CH) attached to the hydroxyl and acetamido groups, as well as the amide (NH) and hydroxyl (OH) protons, would also produce characteristic signals, though their chemical shifts and multiplicities can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| Ethyl -CH₃ | ~1.2-1.3 | Triplet | 3H |

| Acetamido -CH₃ | ~2.0 | Singlet | 3H |

| Ethyl -CH₂- | ~4.1-4.2 | Quartet | 2H |

| -CH(OH)- | Variable | Doublet or Broad Singlet | 1H |

| -NH- | Variable | Broad Singlet | 1H |

| -OH | Variable | Broad Singlet | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the two methyl carbons (one from the ethyl group and one from the acetamido group), the methylene carbon of the ethyl group, the methine carbon, and the two carbonyl carbons (one from the ester and one from the amide). The chemical shifts of these signals provide information about the electronic environment of each carbon atom. For instance, carbonyl carbons are characteristically found at the low-field end of the spectrum (160-220 ppm). sp³-hybridized carbons generally absorb from 0 to 90 δ. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Acetamido -CH₃ | ~23 |

| Ethyl -CH₂- | ~61 |

| -CH(OH)- | ~70 |

| Amide C=O | ~170 |

| Ester C=O | ~172 |

For more complex structural analysis, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be utilized. COSY experiments would reveal correlations between coupled protons, confirming the connectivity within the ethyl group and the coupling between the methine proton and the amide proton. HSQC would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C NMR spectra. These advanced methods are invaluable for confirming the complete and correct structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

Key expected vibrational frequencies include a broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the amide group would also appear in a similar region, often around 3300 cm⁻¹. Strong C=O stretching absorptions for the ester and amide carbonyl groups would be prominent in the 1650-1750 cm⁻¹ range. Additionally, C-H stretching vibrations are expected around 2850-3000 cm⁻¹, and C-O stretching bands for the ester and hydroxyl groups would be observed in the fingerprint region (1000-1300 cm⁻¹). docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Amide (-NH) | N-H Stretch | ~3300 |

| Alkyl C-H | C-H Stretch | 2850-3000 |

| Ester C=O | C=O Stretch | ~1735-1750 |

| Amide C=O | C=O Stretch | ~1650-1680 |

| Ester C-O | C-O Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₆H₁₁NO₄, the molecular weight is 161.16 g/mol . sigmaaldrich.comsigmaaldrich.com In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 161.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the ethoxy group (-OCH₂CH₃), the acetyl group (-COCH₃), or other neutral fragments, leading to the formation of characteristic fragment ions. For example, a prominent peak might be observed at m/z 43, corresponding to the [CH₃CO]⁺ ion.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Expected) | Significance |

| [M]⁺ | [C₆H₁₁NO₄]⁺ | 161 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | [C₄H₆NO₃]⁺ | 116 | Loss of ethoxy radical |

| [M - COCH₃]⁺ | [C₄H₈NO₃]⁺ | 118 | Loss of acetyl radical |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | Acetyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (If applicable in specific research contexts)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophores are the carbonyl groups of the ester and amide functionalities. These groups typically exhibit n → π* transitions. While these absorptions might be weak and occur in the shorter wavelength UV region, they can be useful for quantitative analysis in specific research contexts. For instance, a study on ethyl acetate (B1210297) showed a maximum absorption at 530 nm after a color reaction, which was used for quantification. scut.edu.cnresearchgate.net

Synthetic Utility As a Key Building Block and Intermediate in Complex Molecule Synthesis

Precursor to Substituted α-Amino Acids and Peptidomimetics

The structure of ethyl 2-acetamido-2-hydroxyacetate is fundamentally that of a protected glycine (B1666218) derivative, making it an excellent starting point for the synthesis of both natural and unnatural α-amino acids. google.com The hydroxyl group can be readily substituted, allowing for the introduction of a wide variety of side chains. This versatility is crucial for creating novel amino acids that can be incorporated into peptides to form peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced properties like stability or bioavailability. kuleuven.be

Research has demonstrated its utility in the enantioselective synthesis of α-alkylated amino acids. harvard.edu For instance, by converting the hydroxyl group into a better leaving group, such as a chloride, it becomes a reactive electrophile. harvard.edu This intermediate, an α-chloroglycinate, can then be reacted with various nucleophiles, like allylsilanes, in the presence of a chiral catalyst to generate α,α-disubstituted amino esters with high enantioselectivity. harvard.edu This method represents a powerful strategy for accessing complex amino acids that are otherwise difficult to synthesize.

Furthermore, derivatives of this compound are instrumental in producing β-hydroxy α-amino acids, which are key components of many natural products and biologically active compounds. nih.gov The core structure is also foundational for creating specialized amino acids, such as glycosyl-α-amino acids, which are integral to understanding and manipulating biological processes involving carbohydrates. acs.org

Role in the Synthesis of Heterocyclic Compounds (e.g., Thiazoles)

Heterocyclic compounds, particularly those containing nitrogen and sulfur like thiazoles, are core structures in many pharmaceuticals. nih.govanalis.com.my this compound has proven to be a key player in the efficient synthesis of highly substituted 5-acylamino-1,3-thiazoles.

A robust, catalyst-free method utilizes this compound derivatives in a Hantzsch-type cyclization reaction. nih.govresearchgate.net In this process, the starting hydroxyacetate is first converted to a more reactive ethyl 2-acetamido-2-chloroacetate intermediate using a chlorinating agent like thionyl chloride. nih.govresearchgate.net This α-chloroglycinate is then reacted directly with a thioamide or thiourea (B124793). The thioamide's sulfur atom acts as a nucleophile, attacking the chlorinated carbon, leading to a cyclization and dehydration cascade that forms the polysubstituted thiazole (B1198619) ring in high yields. nih.govresearchgate.net This approach is notable for its simplicity and efficiency, avoiding the need for a metal catalyst. researchgate.net

The following table details several examples of substituted thiazoles synthesized using this methodology, starting from various derivatives of this compound.

| Starting Amide | Intermediate (Hydroxyacetate) | Intermediate (Chloroacetate) | Thioamide/Thiourea | Final Thiazole Product | Yield |

| Benzamide (B126) | Ethyl 2-benzamido-2-hydroxyacetate nih.gov | Ethyl 2-benzamido-2-chloroacetate nih.gov | Benzothioamide | N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide | 76% nih.gov |

| 2-(benzo[d] nih.govnih.govdioxol-5-yl)acetamide | Ethyl 2-(2-(benzo nih.govnih.govdioxol-5-yl)acetamido)-2-hydroxyacetate nih.gov | Ethyl 2-(2-(benzo nih.govnih.govdioxol-5-yl)acetamido)-2-chloroacetate nih.gov | Benzothioamide | N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)-1,3-benzodioxole-5-carboxamide | 76% nih.gov |

| Propanamide | Ethyl 2-hydroxy-2-propanamidoacetate nih.gov | Not specified | Not specified | Not specified | - |

| Cinnamamide (B152044) | Ethyl 2-cinnamamido-2-hydroxyacetate nih.gov | Not specified | Not specified | Not specified | - |

This synthetic route highlights the compound's role as a linchpin in assembling complex heterocyclic systems that are of significant interest in medicinal chemistry. nih.gov

Intermediacy in the Construction of Chiral Pharmaceutical Intermediates

The production of single-enantiomer drugs is a cornerstone of the modern pharmaceutical industry, as different enantiomers can have vastly different biological activities. core.ac.uk this compound serves as a critical intermediate in the asymmetric synthesis of chiral building blocks for pharmaceuticals.

A prime example is its use in a novel synthetic method for levorotatory p-hydroxyphenylglycine, an essential intermediate for the semi-synthesis of widely used β-lactam antibiotics. google.com In a key step of this synthesis, this compound undergoes a Friedel-Crafts-type reaction with phenol. The reaction is guided by a chiral phosphoric acid catalyst, which controls the stereochemical outcome, leading to the desired chiral p-hydroxyphenylacetate product with high enantiomeric excess (ee value). google.com This process is advantageous as it avoids traditional, often inefficient, resolution steps and uses a non-aqueous solvent, reducing environmental impact. google.com

The ability to use this compound to generate chiral centers with high fidelity underscores its importance. Catalytic asymmetric methods, including anion-binding catalysis, can be employed to transform this achiral precursor into valuable, optically active amino acid derivatives that are precursors to a multitude of pharmaceutical agents. harvard.edu

Applications in Glycoconjugate Synthesis Research

Glycoconjugates, molecules where carbohydrates are linked to proteins or lipids, are vital for cellular recognition, signaling, and immune responses. The synthesis of these complex molecules and their analogs is a major focus of chemical biology research. nih.gov this compound and its derivatives are emerging as important tools in this field, particularly for the synthesis of glycosyl-α-amino acids. acs.org

These molecules, which bridge the worlds of carbohydrates and amino acids, are challenging to synthesize with correct stereochemistry. acs.org Recent research has explored photoredox catalysis to link carbohydrate moieties to amino acid scaffolds derived from precursors like this compound. These methods offer high stereochemical control and functional group tolerance, which is crucial when working with highly functionalized sugar molecules. acs.org

Furthermore, the core structure is relevant to the synthesis of iminosugar C-amino acids. elsevierpure.com Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, and they often act as potent inhibitors of glycosidases, enzymes that process carbohydrates. By synthesizing homoiminosugars containing an acetamido group and coupling them to an amino acid like serine, researchers can create novel glycoconjugate mimics with potential therapeutic applications. elsevierpure.com The synthesis of such complex target molecules often relies on versatile building blocks that allow for the sequential and controlled introduction of different functional parts, a role for which this compound is well-suited.

Theoretical and Computational Studies on Ethyl 2 Acetamido 2 Hydroxyacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the intrinsic properties of Ethyl 2-acetamido-2-hydroxyacetate. uwo.ca These calculations can predict a variety of molecular properties, including geometric parameters, electronic distribution, and spectroscopic features. rsc.org

The electronic structure can be characterized by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the nitrogen and oxygen atoms of the acetamido and hydroxyl groups, which have lone pairs of electrons. The LUMO is often centered on the carbonyl group of the ester, which is electron-deficient.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can be calculated to predict how the molecule will interact with other reagents. researchgate.net The molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of negative potential, making them susceptible to attack by electrophiles, while the hydrogen of the hydroxyl group and the amide N-H would show positive potential, indicating sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

| Ionization Potential | 8.9 eV | Energy required to remove an electron |

Note: These values are illustrative and would be calculated using specific levels of theory and basis sets (e.g., B3LYP/6-31G(d)).

Molecular Dynamics Simulations of Conformational Behavior

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of this compound in various environments. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves over time. nih.gov

The conformational landscape of this compound is complex due to the presence of several rotatable bonds: the C-C bond connecting the chiral center to the ester, the C-N bond of the amide, and the C-O bond of the ester. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester or the amide group can significantly influence the preferred conformations, leading to more compact structures.

MD simulations can be performed in the gas phase to explore the intrinsic conformational preferences of the molecule. More importantly, simulations in explicit solvent (e.g., water, ethanol) can reveal how intermolecular interactions with the solvent affect the conformational equilibrium. The polar functional groups of this compound will form hydrogen bonds with protic solvents, which can compete with and disrupt intramolecular hydrogen bonds.

Analysis of the MD trajectories can provide information on the population of different conformers, the lifetimes of these conformations, and the energy barriers for conformational transitions. This information is crucial for understanding how the molecule might bind to a receptor or a catalyst, as the bioactive conformation may not be the lowest-energy conformer in isolation.

Table 2: Torsional Angle Analysis from a Hypothetical MD Simulation in Water

| Torsional Angle | Major Conformer Population (%) | Key Interaction |

| O=C-C-N | ~70% (trans) | Extended conformation favored by solvent interaction |

| HO-C-C=O | ~60% | Potential for intramolecular H-bond, competes with solvent |

| C-O-C-C (ester) | ~85% (anti) | Steric hindrance favors the anti-conformation |

Note: This data is hypothetical and illustrates the type of information that can be obtained from MD simulations.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. harvard.edu By mapping the potential energy surface (PES) for a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways. mdpi.com

One important reaction is the synthesis of this compound itself, for example, through the reaction of ethyl glyoxylate (B1226380) with acetamide (B32628). Computational studies can model this reaction to determine whether it proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. The role of a catalyst, if any, can also be investigated by including the catalyst in the computational model and determining how it lowers the activation energy.

Another area of interest is the reactivity of the hydroxyl group, for instance, in acylation or etherification reactions. Computational modeling can predict the regioselectivity and stereoselectivity of such reactions. For example, by comparing the activation energies for the attack of an electrophile on the hydroxyl oxygen versus the amide oxygen, one can predict the likely site of reaction.

In the context of its potential applications, understanding the hydrolysis of the ester or amide bond is also important. Computational models can simulate the hydrolysis under acidic or basic conditions, providing detailed information about the reaction mechanism and the relative stability of the intermediates. These studies can help in predicting the stability of the compound under different physiological or environmental conditions.

Kinetic and thermodynamic parameters for these reactions can be calculated, providing a quantitative understanding of the reaction rates and equilibrium positions. shareok.org This information is invaluable for optimizing reaction conditions in synthetic chemistry and for understanding the metabolic fate of the molecule in biological systems.

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthesis Routes to the Compound and its Derivatives

The creation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For Ethyl 2-acetamido-2-hydroxyacetate, which possesses a stereocenter at the α-carbon, the development of asymmetric synthetic methods is a critical research frontier. Current strategies primarily yield a racemic mixture, necessitating resolution techniques that can be inefficient. Future approaches will likely focus on the direct, catalyst-controlled synthesis of a single enantiomer.

One promising avenue is the use of chiral hydrogen-bond-donor (HBD) catalysts . These catalysts have shown remarkable success in the enantioselective synthesis of related α-allyl amino esters. harvard.edu The proposed mechanism involves the HBD catalyst activating an α-halo precursor through hydrogen bonding, facilitating a stereocontrolled nucleophilic substitution. Adapting this methodology to the synthesis of this compound, likely from a precursor such as ethyl 2-acetamido-2-chloroacetate, could provide a highly enantioselective route. The development of novel HBD catalysts specifically designed for this substrate will be a key research focus.

Another area of exploration is phase-transfer catalysis . This method has been successfully employed for the enantioselective synthesis of quaternary amino acids in continuous flow systems. mdpi.com By designing chiral phase-transfer catalysts that can effectively recognize the prochiral center in a suitable precursor to this compound, it may be possible to achieve high levels of enantioselectivity under mild reaction conditions.

The table below summarizes potential asymmetric synthesis strategies and their key features:

| Asymmetric Strategy | Precursor Example | Potential Advantages | Research Focus |

| Chiral HBD Catalysis | Ethyl 2-acetamido-2-chloroacetate | High enantioselectivity, mild conditions | Catalyst design and optimization |

| Phase-Transfer Catalysis | Glycine (B1666218) Schiff base derivatives | Scalability, potential for flow chemistry | Development of specific chiral catalysts |

| Organocatalytic Cascade Reactions | ortho-Quinone methides and cyclobutanone (B123998) esters | Access to complex derivatives | Substrate scope and reaction mechanism |

Furthermore, organocatalytic cascade reactions, which have been used to create eight-membered lactone derivatives with multiple stereocenters, offer another potential route. rsc.org A cascade reaction starting from simple, achiral precursors could, in principle, be designed to construct the chiral center of this compound derivatives with high stereocontrol.

Exploration of Bio-catalytic Approaches for Synthesis and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. For this compound, enzymes could be employed for both its synthesis and its further transformation into valuable derivatives.

Lipases , a class of enzymes that catalyze the hydrolysis of esters, are particularly promising. Research has demonstrated the successful lipase-catalyzed synthesis of chiral α-hydroxy amides from α-hydroxy esters. nih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used for the aminolysis of α-hydroxy esters with high conversion rates. nih.govresearchgate.net This suggests a viable two-step biocatalytic route to chiral this compound, starting from an α-keto ester, which is first reduced by a reductase and then amidated by a lipase.

| Enzyme Class | Application | Substrate Example | Key Findings |

| Lipases (Candida antarctica lipase B) | Aminolysis | Ethyl α-hydroxy esters | High conversion to α-hydroxy amides. nih.govresearchgate.net |

| Aldo-keto reductases | Asymmetric reduction | N-phenyl-2-oxo-2-phenylacetamide | Production of chiral diaryl α-hydroxy amides. nih.gov |

| Reductases (Saccharomyces cerevisiae) | Enantioselective reduction | α-oxo esters | High enantioselectivity in producing α-hydroxy esters. nih.gov |

Moreover, the direct enzymatic synthesis from a suitable precursor is an attractive goal. Structure-guided evolution of enzymes, such as aldo-keto reductases, has been shown to improve the catalytic performance for the synthesis of chiral diaryl α-hydroxy amides. nih.gov A similar approach could be applied to develop an enzyme capable of directly producing enantiomerically pure this compound or its derivatives. The use of whole-cell biocatalysts, which can contain cofactor regeneration systems, further enhances the practicality of these methods. nih.gov

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous benefits for chemical synthesis, including enhanced safety, improved reaction control, and easier scalability. The integration of the synthesis of this compound into flow chemistry systems is a key direction for enabling its large-scale and on-demand production.

Continuous flow reactors have been successfully used for the synthesis of α-amino acid derivatives. bohrium.comresearchgate.net For example, the diazotization of amino acids has been carried out in a flow reactor, demonstrating the potential for handling potentially hazardous intermediates in a controlled environment. bohrium.com Furthermore, the catalytic arylhydroxylation of dehydroalanine (B155165) has been achieved in continuous flow to produce α-hydroxyarylalanine derivatives, showcasing the ability to perform complex transformations. nih.gov

The synthesis of this compound could be adapted to a flow process, potentially starting from readily available materials. A packed-bed reactor containing an immobilized catalyst, either a chemical catalyst or an enzyme, would be a particularly efficient setup. This approach allows for easy separation of the product from the catalyst, which can be reused, thereby reducing costs and waste. The enantioselective synthesis of quaternary amino acids has already been demonstrated in a continuous flow system using a packed-bed reactor with a chiral phase-transfer catalyst. mdpi.com

The table below outlines the potential benefits of integrating the synthesis into a flow chemistry system:

| Feature | Advantage | Relevance to this compound |

| Enhanced Safety | Controlled handling of reactive intermediates | Enables the use of more reactive precursors. |

| Improved Control | Precise control over temperature, pressure, and residence time | Leads to higher yields and purities. |

| Scalability | Seamless transition from laboratory to production scale | Facilitates industrial-scale manufacturing. |

| Automation | Continuous and automated production | Reduces manual labor and operational costs. |

Discovery of New Synthetic Applications and Target Molecules

This compound is a valuable building block for the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both a hydroxyl and an acetamido group, allows for a variety of chemical transformations.

A key application lies in its use as a precursor to unnatural amino acids. For example, it can be a starting material for the synthesis of α-hydroxyarylalanine derivatives. nih.gov These unnatural amino acids are important targets in drug discovery, as their incorporation into peptides can lead to enhanced stability and novel biological activities.

Furthermore, this compound and its derivatives are valuable intermediates in the synthesis of heterocyclic compounds. For instance, the corresponding α-chloro derivative can undergo Hantzsch cyclization with thioamides to produce polysubstituted 5-acylamino-1,3-thiazoles. nih.gov These thiazole (B1198619) derivatives are found in a variety of pharmaceutically active compounds.

Future research will likely focus on expanding the scope of its applications. This includes its use in the synthesis of complex natural products and their analogues, as well as in the development of novel materials. The ability to produce this building block in an enantiomerically pure form through the methodologies described above will significantly broaden its utility in these areas. For example, it could be used in the assembly of complex glycoconjugates and peptide nucleic acid (PNA)-like structures. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.